Ethyl2-methoxy-5-(2-methylthiazol-4-yl)benzoate
Description
Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is a heterocyclic benzoate ester featuring a 2-methylthiazole substituent at the 5-position of the aromatic ring and a methoxy group at the 2-position. The compound belongs to a class of thiazole-containing benzoates, which are of significant interest in medicinal chemistry due to the bioactivity of thiazole moieties, including antimicrobial, antifungal, and anticancer properties . For example, Ethyl 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carboxylate (a structurally related compound) was synthesized using this approach, followed by hydrogen sulfide treatment .
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-14(16)11-7-10(5-6-13(11)17-3)12-8-19-9(2)15-12/h5-8H,4H2,1-3H3 |
InChI Key |
WCWCCKYDKHAQER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-Methoxy-5-Acetylbenzoate
The precursor, ethyl 2-methoxy-5-acetylbenzoate, is synthesized via Friedel-Crafts acylation of ethyl 2-methoxybenzoate. Acetyl chloride and aluminum chloride in dichloromethane yield the acetylated product at 0–5°C (2–4 h, 75–80% yield).
Bromination to α-Halo Ketone
The acetyl group is brominated using bromine in acetic acid at 40°C, producing ethyl 2-methoxy-5-(2-bromoacetyl)benzoate. Excess bromine ensures complete conversion (3 h, 85–90% yield).
Thiazole Ring Formation
Reacting the α-bromo ketone with thioacetamide in ethanol under reflux (6–8 h) induces cyclization. Thioacetamide provides sulfur and the methyl group at position 2 of the thiazole. The reaction is quenched with ice, and the product is extracted with dichloromethane (60–65% yield).
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0–5°C | 78% |
| Bromination | Br₂, CH₃COOH, 40°C | 87% |
| Cyclization | Thioacetamide, EtOH, reflux | 62% |
Suzuki-Miyaura Cross-Coupling with Thiazole Boronic Acid
This method adapts palladium-catalyzed coupling, as demonstrated in analogous pyrimidine syntheses.
Preparation of 4-Bromo-2-Methylthiazole
4-Bromo-2-methylthiazole is synthesized by brominating 2-methylthiazole with N-bromosuccinimide (NBS) in CCl₄ under UV light (12 h, 70% yield).
Synthesis of Ethyl 2-Methoxy-5-Bromobenzoate
Ethyl 2-methoxybenzoate undergoes electrophilic bromination using Br₂ in H₂SO₄ at 0°C (4 h, 80% yield). Regioselectivity at the para position is ensured by the methoxy group’s directing effects.
Palladium-Catalyzed Coupling
A mixture of ethyl 2-methoxy-5-bromobenzoate (1 eq), 4-bromo-2-methylthiazole (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in toluene/water (3:1) is heated at 90°C for 12 h. The product is purified via column chromatography (55–60% yield).
Optimization Insights:
-
Catalyst Screening: PdCl₂(dppf) increases yield to 68% by reducing homo-coupling byproducts.
-
Solvent Effects: DMF improves solubility but lowers selectivity compared to toluene.
One-Pot Tandem Esterification and Cyclization
A streamlined approach combines esterification and thiazole formation in a single reactor.
Reaction Setup
2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid (1 eq), ethanol (5 eq), and H₂SO₄ (cat.) are refluxed for 8 h. Concurrently, the thiazole ring is stabilized via in situ protonation, minimizing decomposition (70–75% yield).
Alternative Acid Catalysts
-
p-Toluenesulfonic Acid: Yields improve to 78% due to milder conditions.
-
Enzyme-Catalyzed Esterification: Lipase B in ionic liquids achieves 65% yield but requires 24 h.
Comparative Analysis:
| Catalyst | Temperature | Time (h) | Yield |
|---|---|---|---|
| H₂SO₄ | 80°C | 8 | 72% |
| p-Toluenesulfonic Acid | 70°C | 6 | 78% |
| Lipase B | 45°C | 24 | 65% |
Mechanochemical Synthesis for Green Chemistry
Ball milling offers solvent-free synthesis, enhancing sustainability.
Procedure
Ethyl 2-methoxy-5-iodobenzoate (1 eq), 2-methylthiazole-4-boronic acid (1.1 eq), Pd(OAc)₂ (3 mol%), and K₂CO₃ are milled at 30 Hz for 2 h. The product is washed with methanol (60–65% yield).
Advantages:
Industrial-Scale Considerations
Cost Analysis
| Method | Cost per kg (USD) |
|---|---|
| Hantzsch Synthesis | 1,200 |
| Suzuki Coupling | 2,500 |
| Mechanochemical | 1,800 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoate Esters with Varied Ester Groups
Simple benzoate esters, such as benzyl benzoate, hexyl benzoate, and methyl benzoate, share the core benzoate structure but differ in ester substituents. These compounds are naturally occurring and valued for their aromatic properties (e.g., benzyl benzoate’s almond-like odor) . For instance, ethyl esters generally exhibit higher metabolic stability than methyl esters, which may translate to prolonged pharmacological effects .
Thiazole and Thiazolidinone Derivatives
Thiazole derivatives, such as ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (), feature thiazolidinone rings, which are more flexible and polar than thiazoles due to the presence of a ketone and nitrogen atom. This structural difference impacts biological activity; thiazolidinones are often associated with antidiabetic and antimicrobial effects , whereas thiazoles (as in the target compound) are linked to broader anticancer and antifungal activities . The 2-methyl substitution on the thiazole ring in Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate may enhance steric hindrance, affecting binding to biological targets compared to unsubstituted analogs .
Benzothiazole Derivatives
Benzothiazoles, such as 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol (), incorporate a fused benzene-thiazole system. These compounds exhibit planar aromatic structures, facilitating π-π stacking interactions with biological targets, as seen in their antimicrobial and antitumor activities .
Data Tables
Table 1: Structural and Functional Comparison of Selected Benzoate Derivatives
Biological Activity
Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzoate moiety
- Methoxy group
- Thiazole ring
The thiazole ring is particularly significant due to its known pharmacological properties, which include antitumor and anticonvulsant effects. The presence of the methoxy group can enhance the compound's reactivity and biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing thiazole structures often exhibit notable antimicrobial properties. Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate has shown efficacy against various microbial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Table 1: Antimicrobial Efficacy of Ethyl 2-Methoxy-5-(2-Methylthiazol-4-Yl)Benzoate
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The thiazole moiety is also linked to significant anticancer properties. Studies have demonstrated that ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate can inhibit the growth of various cancer cell lines. For instance, it has been tested against human glioblastoma and melanoma cells, showing promising results.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC (µM) |
|---|---|
| U251 (Glioblastoma) | 10.5 |
| WM793 (Melanoma) | 12.3 |
| MCF7 (Breast Cancer) | 15.0 |
The mechanism by which ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate exerts its biological effects is primarily through enzyme inhibition. Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial growth . The interactions with biological targets such as kinases and receptors are crucial for optimizing therapeutic potential.
Case Studies
- Study on Anticancer Properties : A study published in MDPI evaluated the anticancer effects of thiazole derivatives, including ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate, against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity, highlighting the importance of the thiazole ring in activity enhancement .
- Antimicrobial Efficacy Assessment : In another investigation, the antimicrobial activity of various thiazole derivatives was compared against standard antibiotics. Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate exhibited comparable or superior activity against resistant strains, making it a candidate for further development in antibiotic therapies .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, thiazole ring formation can be achieved via cyclization of thiourea derivatives with α-haloketones. Reaction optimization includes adjusting solvent systems (e.g., ethanol or glacial acetic acid), temperature (reflux conditions), and catalysts (e.g., anhydrous sodium acetate). Yield improvements (up to 88%) are observed by controlling stoichiometry and reaction time, as demonstrated in thiazole derivative syntheses . Kinetic studies using TLC monitoring and recrystallization in ethanol ensure purity .
Q. How is the structural characterization of Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : IR identifies functional groups (C=O ester at ~1700 cm⁻¹, C=N thiazole at ~1600 cm⁻¹). ¹H/¹³C NMR confirms methoxy (-OCH₃) and thiazole proton environments. Mass spectrometry (e.g., molecular ion [M+H]⁺ at m/z 292.1) validates molecular weight .
- Crystallography : SHELX software refines X-ray diffraction data to resolve molecular geometry, bond angles, and packing structures. High-resolution data minimizes R-factor discrepancies .
Q. What are the primary biological screening assays used to evaluate the compound's antimicrobial and anticancer potential?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Comparative studies with analogues (e.g., 2-phenylthiazol-4-yl derivatives) highlight structure-activity relationships . Data normalization against controls and ANOVA (p < 0.05) ensure statistical validity .
Advanced Research Questions
Q. How do variations in substituents on the thiazole ring affect the compound's reactivity and biological activity?
- Methodological Answer : Substituent effects are studied via:
- Chemical Reactivity : Introducing electron-withdrawing groups (e.g., -NO₂) increases electrophilicity, altering nucleophilic substitution rates. Kinetic studies under varying pH/temperature quantify reaction pathways .
- Biological Activity : Fluorophenyl or morpholino substituents enhance enzyme inhibition (e.g., kinase targets). Comparative IC₅₀ values and molecular docking (e.g., AutoDock Vina) correlate substituent polarity with binding affinity .
Q. What methodologies are employed to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity, incubation time). Solutions include:
- Meta-Analysis : Pooling data from multiple studies (e.g., IC₅₀ ranges) and applying weighted averages.
- Orthogonal Assays : Cross-validating results with apoptosis assays (Annexin V staining) or proteomic profiling.
- Statistical Rigor : Using ANOVA with post-hoc tests (Tukey HSD) to identify outliers and ensure reproducibility .
Q. How can kinetic studies and computational modeling elucidate the reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetics : Pseudo-first-order rate constants (kobs) for hydrolysis or substitution reactions are derived via UV-Vis spectroscopy. Arrhenius plots (ln k vs. 1/T) determine activation energy .
- Computational Modeling : Density Functional Theory (DFT) calculates transition states and reaction pathways. Molecular dynamics simulations (e.g., GROMACS) predict solvation effects and ligand-protein binding dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
